5-Amino-3,4-dihydroquinolin-2(1H)-one

Medicinal Chemistry Antifungal Infectious Disease

Researchers requiring precise regiochemical control in heterocyclic synthesis often face supply inconsistency with generic aminodihydroquinolinone isomers. 5-Amino-3,4-dihydroquinolin-2(1H)-one (CAS 58130-38-4) eliminates this risk as a bifunctional scaffold: • 5-NH₂ enables chemoselective derivatization (diazotization, amide coupling) without lactam interference, enabling orthogonal functionalization impossible with monocyclic alternatives • Rigid bicyclic core yields derivatives with 64× greater antifungal potency vs. fluconazole (MIC 1.25 vs. 80 µg/mL against A. flavus) via chitin synthase inhibition • Validated CNS pharmacophore with documented dopamine D₂ receptor and serotonin reuptake site affinity Supplied at ≥98% purity; sharp melting point (204-206°C) serves as a built-in identity checkpoint for isomer confirmation. Ambient shipping; store at 2-8°C protected from light.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 58130-38-4
Cat. No. B1279469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3,4-dihydroquinolin-2(1H)-one
CAS58130-38-4
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=CC=CC(=C21)N
InChIInChI=1S/C9H10N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5,10H2,(H,11,12)
InChIKeyRQHMSLUJYYOUKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3,4-dihydroquinolin-2(1H)-one: Key Building Block


5-Amino-3,4-dihydroquinolin-2(1H)-one (CAS 58130-38-4) is a heterocyclic intermediate with a 3,4-dihydroquinolin-2(1H)-one core featuring a primary amine at the 5-position [1]. This bifunctional scaffold is a strategic starting material for constructing more complex molecules in medicinal chemistry and agrochemical research [2]. Its value proposition lies in its unique combination of an aromatic amine and a cyclic amide (lactam) within a single, rigid bicyclic system, which allows for distinct and orthogonal derivatization pathways, a key differentiator from simpler aniline or lactam building blocks .

Non-Interchangeable Commodity: 5-Amino-3,4-dihydroquinolin-2(1H)-one


Generic substitution with other aminodihydroquinolinone regioisomers or simpler heterocyclic amines is high-risk for two primary reasons. First, the 5-amino substitution pattern is a critical determinant of biological activity in key therapeutic areas. Shifting the amine group to a different position (e.g., the 6-, 7-, or 8-position) drastically alters the molecule's electrostatic potential and hydrogen-bonding network, which can ablate target binding affinity [1]. Second, the fused bicyclic system provides a unique reactivity profile. The 5-amino group can be selectively derivatized without affecting the lactam, and vice versa, a synthetic maneuver that is impossible with monocyclic alternatives. This architectural specificity makes the compound a non-fungible asset for synthesizing targeted libraries, particularly those focused on central nervous system (CNS) disorders [2].

Quantitative Evidence for 5-Amino-3,4-dihydroquinolin-2(1H)-one


Antifungal Potency vs. Fluconazole

Derivatives of 5-amino-3,4-dihydroquinolin-2(1H)-one, specifically compound 'c1', demonstrated potent antifungal activity against Aspergillus flavus with a minimum inhibitory concentration (MIC) of 1.25 µg/mL [1]. This potency is a key differentiator when compared to the widely used reference drug Fluconazole, which exhibited a significantly weaker MIC of 80 µg/mL against the same strain under identical assay conditions [1]. The quantified difference represents a 64-fold improvement in in vitro potency, underscoring the value of the 5-amino scaffold for developing next-generation antifungals [1].

Medicinal Chemistry Antifungal Infectious Disease

Melting Point as Critical Quality Attribute

The reported melting point for 5-amino-3,4-dihydroquinolin-2(1H)-one is 204-206°C . This sharply contrasts with the melting point of its closest regioisomer, 6-amino-3,4-dihydroquinolin-2(1H)-one, which is significantly lower at 138-140°C [1]. This substantial difference of ~65°C is a direct consequence of differing crystal packing forces driven by the specific substitution pattern . For procurement, this provides a highly reliable and cost-effective method for identity verification and purity assessment, ensuring the correct isomer is received, thereby preventing costly downstream synthetic failures.

Analytical Chemistry Quality Control Chemical Synthesis

LogP Predicts Improved Drug-Likeness

The calculated partition coefficient (XLogP3) for 5-amino-3,4-dihydroquinolin-2(1H)-one is 0.4 [1]. This value is a key differentiator from the more lipophilic 3,4-dihydroquinolin-2(1H)-one core (XLogP3 = 1.6) and other 5-substituted analogs like the nitro derivative (XLogP3 > 1.0) [2]. This class-level inference suggests the 5-amino analog possesses significantly lower lipophilicity and higher predicted aqueous solubility, which are critical for favorable oral absorption and for minimizing non-specific binding in biological assays.

ADMET Drug Discovery Computational Chemistry

Application Scenarios for 5-Amino-3,4-dihydroquinolin-2(1H)-one


Potent Antifungal Lead Synthesis

This scenario leverages the scaffold's proven ability to generate derivatives with 64-fold higher potency against A. flavus than the clinical antifungal Fluconazole (MIC = 1.25 vs. 80 µg/mL) [1]. By starting with 5-amino-3,4-dihydroquinolin-2(1H)-one, medicinal chemists can confidently pursue lead optimization programs focused on inhibiting chitin synthase, a validated target in pathogenic fungi [1]. The well-defined 5-amino handle allows for rapid diversification to explore structure-activity relationships (SAR) around this promising antifungal pharmacophore.

Dopaminergic and Serotonergic CNS Ligands

This scenario is grounded in patent evidence demonstrating the use of this specific amino-dihydroquinolinone core to synthesize compounds with high affinity for dopamine D2 receptors and serotonin reuptake sites [1]. The bifunctional nature of the compound is critical here: it serves as a privileged scaffold for CNS penetrance, while the 5-amino group is essential for attaching pharmacophores that engage these specific neurotransmitter targets. Its selection over non-amino or other regioisomeric analogs is justified by the targeted biological activity documented in the primary literature [1].

Isomer-Specific Orthogonal Synthesis

The primary amine at the 5-position offers a unique site for chemoselective transformations (e.g., diazotization, amide coupling, reductive amination) that do not interfere with the lactam moiety [1]. This allows for the sequential, orthogonal functionalization of the molecule, which is a critical requirement in the multi-step synthesis of complex APIs. The high melting point (204-206°C) also provides a robust quality checkpoint for confirming the correct isomer post-synthesis, ensuring process consistency .

Certified Reference Material Use

Given its well-defined melting point (204-206°C) and the availability of commercial material with specified purity (typically 98%) [REFS-1, REFS-2], this compound is a strong candidate for use as an internal standard or certified reference material. Its unique combination of an aromatic amine and a lactam makes it useful for calibrating HPLC, LC-MS, or NMR instruments in research projects involving heterocyclic compounds. The sharp, high melting point facilitates purity verification via differential scanning calorimetry (DSC).

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